molecular formula C13H8O3 B1208229 Peniophorin B CAS No. 75217-62-8

Peniophorin B

Número de catálogo: B1208229
Número CAS: 75217-62-8
Peso molecular: 212.2 g/mol
Clave InChI: GZZLMNZSYOTUPH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Peniophorin B, also known as this compound, is a useful research compound. Its molecular formula is C13H8O3 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How can researchers characterize the structural identity of Peniophorin B to ensure reproducibility in synthesis?

  • Methodological Answer : Utilize a combination of spectroscopic techniques (e.g., NMR for stereochemical analysis, mass spectrometry for molecular weight confirmation) and crystallography (X-ray or cryo-EM for 3D structure elucidation). Cross-validate results with computational models (e.g., density functional theory for NMR chemical shift predictions) .
  • Table 1 : Key Characterization Techniques

TechniqueParameters AnalyzedValidation Criteria
NMRChemical shifts, coupling constantsMatch with predicted spectra
Mass SpectrometryMolecular ion peaks, fragmentation patternsAccuracy within ±0.001 Da
X-ray CrystallographyUnit cell parameters, electron density mapsR-factor < 0.05

Q. What experimental approaches are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design. Monitor intermediates via TLC/HPLC and prioritize routes with >90% yield and minimal byproducts. Include purification protocols (e.g., column chromatography with gradient elution) .

Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Use in vitro cell-based assays (e.g., cytotoxicity via MTT assay, enzyme inhibition via fluorometric methods). Include dose-response curves (IC₅₀/EC₅₀ determination) and controls (e.g., untreated cells, reference inhibitors). Validate findings with orthogonal assays (e.g., Western blot for protein expression changes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct meta-analyses to identify variables (e.g., cell line specificity, assay conditions). Replicate conflicting studies under standardized protocols and perform cross-laboratory validation. Use multivariate regression to isolate confounding factors (e.g., solvent effects, impurity profiles) .

Q. What frameworks are suitable for designing mechanistic studies on this compound’s molecular targets?

  • Methodological Answer : Apply the PICO framework to define:

  • P opulation (e.g., cancer cell lines),
  • I ntervention (this compound treatment),
  • C omparison (untreated/positive control),
  • O utcome (e.g., apoptosis markers).
    Supplement with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What strategies mitigate reproducibility challenges in this compound’s in vivo studies?

  • Methodological Answer : Standardize animal models (e.g., genetic background, diet) and dosing regimens. Use blinded randomization and pre-register protocols to reduce bias. Share raw data and analytical pipelines via repositories like Zenodo .

Q. How should researchers interpret discrepancies in this compound’s spectral data between theoretical and experimental results?

  • Methodological Answer : Re-examine computational parameters (e.g., solvent effects in DFT simulations) and experimental conditions (e.g., temperature during NMR acquisition). Compare with structurally analogous compounds to identify outliers .

Q. What methods validate the purity of this compound in complex biological matrices?

  • Methodological Answer : Combine LC-MS/MS for quantification and purity assessment with orthogonal techniques like differential scanning calorimetry (DSC) to detect polymorphic impurities. Validate recovery rates via spike-and-recovery experiments .

Q. How can researchers address negative results in this compound’s efficacy studies without compromising publication viability?

  • Methodological Answer : Predefine statistical endpoints and report effect sizes with confidence intervals. Use platforms like BioRxiv to share null findings and contextualize them within broader mechanistic hypotheses .

Q. What computational tools are critical for integrating this compound’s structural data with functional studies?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to predict target binding and molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with mutagenesis or competitive binding assays .

Q. Tables for Reference

Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigation StrategyEvidence Source
Batch-to-batch variabilityStrict SOPs for synthesis and QC
Off-target effects in bioassaysUse isogenic cell lines and CRISPR controls
Poor solubility in in vivo modelsOptimize formulations (e.g., nanoemulsions)

Table 3 : Key Journals for Publishing this compound Research

JournalFocus AreaData Sharing Policy
Journal of Natural ProductsIsolation and bioactivityRequires raw spectral data
ACS Medicinal Chemistry LettersStructure-activity relationshipsMandatory deposition of synthetic protocols

Propiedades

Número CAS

75217-62-8

Fórmula molecular

C13H8O3

Peso molecular

212.2 g/mol

Nombre IUPAC

2-(2-penta-2,4-diynoylphenyl)acetic acid

InChI

InChI=1S/C13H8O3/c1-2-3-8-12(14)11-7-5-4-6-10(11)9-13(15)16/h1,4-7H,9H2,(H,15,16)

Clave InChI

GZZLMNZSYOTUPH-UHFFFAOYSA-N

SMILES

C#CC#CC(=O)C1=CC=CC=C1CC(=O)O

SMILES canónico

C#CC#CC(=O)C1=CC=CC=C1CC(=O)O

Key on ui other cas no.

75217-62-8

Sinónimos

2-(1-oxo-2,4-pentadiynl)phenylacetic acid
peniophorin B

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.